

What is the chemical structure of Durantoside II?

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Compound of Interest

Compound Name: *Durantoside II*

Cat. No.: *B150017*

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An In-depth Technical Guide to Durantoside II

Audience: Researchers, scientists, and drug development professionals.

Introduction

Durantoside II is a naturally occurring iridoid glycoside that has been isolated from various plant species, including *Bouchea fluminensis* and *Phlomis floccosa*.^[1] As a member of the iridoid class of compounds, which are known for a wide range of biological activities, **Durantoside II** is a subject of interest for phytochemical and pharmacological research. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and a generalized experimental workflow for the isolation and characterization of **Durantoside II**.

Chemical Structure and Properties

Durantoside II is a complex molecule characterized by a core iridoid structure linked to a glucose moiety and substituted with a methoxyphenylpropenoyl group.

- IUPAC Name: methyl (1S,4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate^[1]
- Molecular Formula: C₂₇H₃₄O₁₄^{[1][2]}
- Canonical SMILES:
CC1(C(CC2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=CC4=CC=C(C=C4)OC)O)O^[2]
- InChI Key: DVQVHBAATHWQAS-OALRNCSFSA-N^[1]

The following table summarizes the key quantitative data for **Durantoside II**.

Property	Value	Source
Molecular Weight	582.56 g/mol	[2][3][4]
Boiling Point (Predicted)	803.7 ± 65.0 °C	[2]
Density (Predicted)	1.52 ± 0.1 g/cm ³	[2]
Purity (Commercial)	>95% to ≥98%	[2][3]

Experimental Protocols

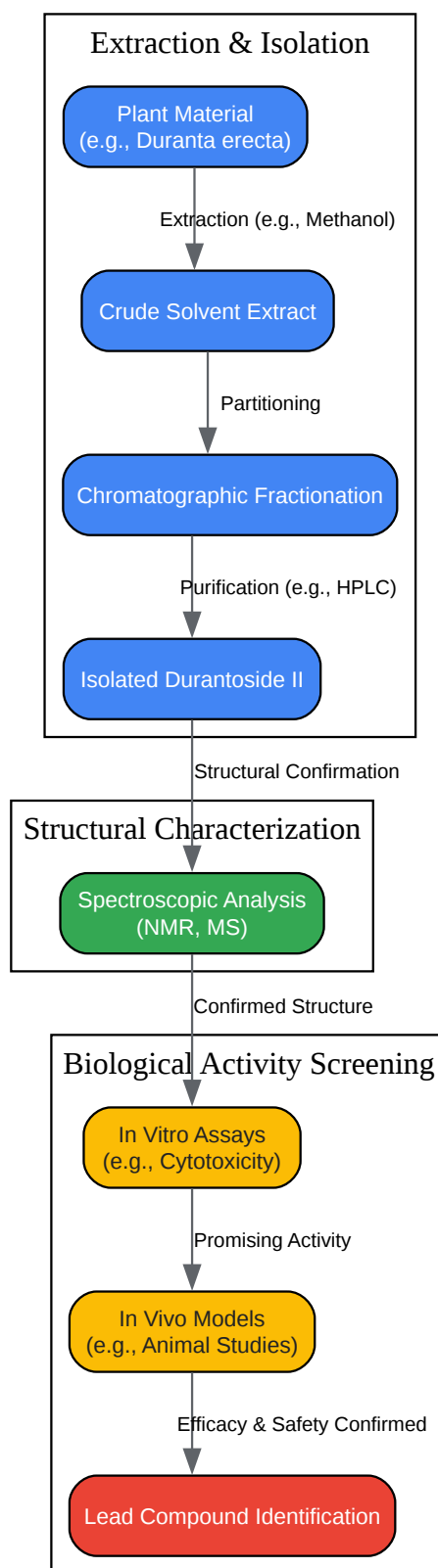
The isolation and characterization of **Durantocide II** from plant sources typically involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on standard methods for natural product isolation.

- Objective: To extract a crude mixture of compounds from the plant material.
- Methodology:
 - Air-dry and powder the plant material (e.g., leaves and stems of *Duranta erecta*).[2]
 - Perform solvent extraction, often using methanol or ethanol, through methods such as maceration, soxhlet extraction, or ultrasonication.
 - Concentrate the resulting crude extract under reduced pressure to yield a viscous residue.
- Objective: To separate the crude extract into fractions of varying polarity.
- Methodology:
 - Employ liquid-liquid partitioning with a series of immiscible solvents (e.g., n-hexane, ethyl acetate, and water).
 - Alternatively, use column chromatography with a stationary phase like silica gel and a gradient of mobile phase solvents.
- Objective: To purify **Durantocide II** from the active fraction.
- Methodology:
 - Utilize repeated column chromatography techniques, including Vacuum Liquid Chromatography (VLC) and High-Performance Liquid Chromatography (HPLC), to isolate the target compound.

- Monitor the separation process using Thin-Layer Chromatography (TLC) with appropriate visualization reagents.
- Objective: To confirm the chemical structure of the isolated compound.
- Methodology:
 - Mass Spectrometry (MS): Determine the molecular weight and elemental composition.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity and stereochemistry of the molecule. The elucidation of new iridoid glucosides from *Duranta erecta* was based on such spectroscopic evidence.[\[2\]](#)[\[3\]](#)

Mandatory Visualizations

The following diagram illustrates a general workflow for the isolation of a natural product like **Durantocide II** and subsequent screening for biological activity.



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Figure 1: A generalized workflow for the isolation, characterization, and biological screening of **Durantoside II**.

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